
2-(2-fluorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a useful research compound. Its molecular formula is C19H24FN5O4S and its molecular weight is 437.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antagonists for Pain Management
The development of vanilloid receptor-1 (VR1 or TRPV1) antagonists, through the synthesis of related piperazinylpyrimidine analogues, showcases the exploration of novel pain management solutions. These compounds, such as AMG 517 and its successors, offer insights into the optimization of physicochemical and pharmacokinetic properties to improve efficacy in blocking TRPV1-mediated physiological responses and reducing thermal hyperalgesia in animal models. This research contributes to the potential treatment of chronic pain through targeted receptor modulation (Wang et al., 2007).
Antimicrobial and Antitumor Activities
Investigations into the antimicrobial and antitumor activities of novel chemical entities reveal the potential of piperazinylpyrimidine derivatives in treating various diseases. For example, the synthesis and evaluation of isoxazolinyl oxazolidinones against resistant Gram-positive and Gram-negative bacteria demonstrate the continual need for new antibiotics in the face of growing antimicrobial resistance (Varshney et al., 2009). Additionally, the development of 3-phenylpiperazinyl-1-trans-propenes and their evaluation for cytotoxic activity against tumor cell lines highlights the potential of these compounds in cancer therapy (Naito et al., 2005).
Radioligand Development for Imaging
The creation of radioligands, such as [18F]PBR111, for imaging the translocator protein (18 kDa) with positron emission tomography (PET) underscores the application of these compounds in diagnostic imaging. Such advancements facilitate non-invasive investigations of neuroinflammation and potentially aid in the diagnosis and monitoring of neurological diseases (Dollé et al., 2008).
Antioxidant Properties for Age-Related Diseases
Research into the antioxidant properties of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide derivatives suggests their potential in preventing age-related diseases. These compounds exhibit protective effects against cell damage induced by oxidative stress, proposing their use in the treatment of cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Jin et al., 2010).
Antimalarial Agents
The synthesis and evaluation of aryl piperazine and pyrrolidine derivatives as antimalarial agents emphasize the role of chemical synthesis in combating malaria. Structure-activity relationship studies of these compounds contribute to understanding the molecular features essential for antiplasmodial activity, offering pathways for developing new antimalarial treatments (Mendoza et al., 2011).
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O4S/c20-16-5-1-2-6-17(16)29-15-18(26)21-9-4-14-30(27,28)25-12-10-24(11-13-25)19-22-7-3-8-23-19/h1-3,5-8H,4,9-15H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYBJZSBRQYGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
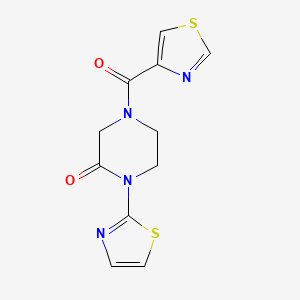

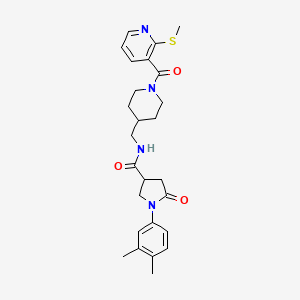
![N-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)prop-2-enamide](/img/structure/B2984877.png)
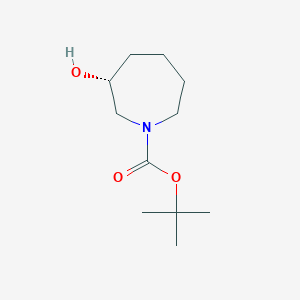
![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2984881.png)
![2,4-dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2984882.png)


![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylpyrazole](/img/structure/B2984886.png)
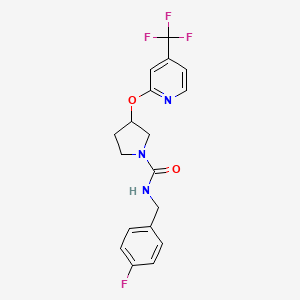
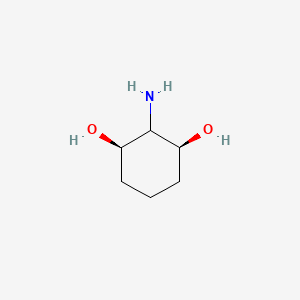
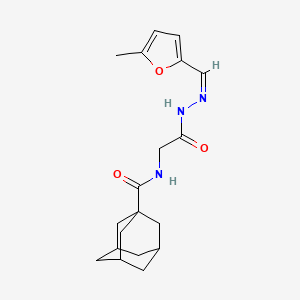
![[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2984895.png)
